

# The Discovery and Development of Maytansinoid M24: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                           |           |
|----------------------|---------------------------|-----------|
| Compound Name:       | Maytansine derivative M24 |           |
| Cat. No.:            | B15567696                 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

Maytansinoids, potent microtubule-targeting agents, have garnered significant interest in oncology, primarily as cytotoxic payloads for antibody-drug conjugates (ADCs). Their high potency, however, necessitates a targeted delivery approach to minimize systemic toxicity. This technical guide details the discovery and preclinical development of maytansinoid M24, a novel maytansine derivative, as a key component of the MET-targeting ADC, REGN5093-M114. We will explore the synthesis of M24, its conjugation to the biparatopic antibody REGN5093 via the cleavable linker M114, and the preclinical data that underscores its potential in treating MET-overexpressing cancers. This document provides in-depth experimental protocols, quantitative data summaries, and visual representations of key biological and experimental pathways to serve as a comprehensive resource for researchers in the field of ADC development.

# Introduction to Maytansinoids and a Novel Derivative, M24

Maytansine, originally isolated from the plant Maytenus ovatus, is a potent antimitotic agent that inhibits microtubule assembly by binding to tubulin.[1][2] This mechanism leads to cell cycle arrest and apoptosis.[2] While highly cytotoxic to cancer cells, systemic toxicity has limited the clinical use of maytansine as a standalone therapeutic.[1] The development of ADCs



has provided a mechanism to deliver maytansinoids directly to tumor cells, thereby increasing the therapeutic window.

Maytansinoid M24 is a novel, synthetically derived maytansine analog designed for enhanced stability and potent cytotoxicity upon release within a target cell. M24 is the cytotoxic payload component of the ADC REGN5093-M114, where it is attached to the REGN5093 antibody via a protease-cleavable linker, designated M114.[3][4][5] The entire ADC, REGN5093-M114, has a drug-to-antibody ratio (DAR) of approximately 3.2.[4][5]

## **Synthesis and Conjugation**

The development of M24 and its corresponding linker, M114, was a key step in the creation of a stable and effective ADC. The following sections detail the synthetic pathways and conjugation methodology.

### Synthesis of Maytansinoid M24 and Linker M114

The precise chemical structures and synthesis of maytansinoid derivatives and cleavable linkers for use in ADCs are often detailed in patent literature. The synthesis of M24 and the M114 linker is based on established maytansinoid chemistry, involving the modification of the maytansine core to introduce a linker attachment point while maintaining high cytotoxicity.

Experimental Protocol: Synthesis of a Representative Maytansinoid Payload and Linker

This protocol is a representative synthesis based on publicly available information for similar maytansinoids and linkers.

- Maytansinoid Core Modification: The synthesis begins with the modification of a maytansine precursor. The C-3 ester side chain is a common site for modification. A protected thiol group is introduced to serve as the eventual point of attachment for the linker.
- Linker Synthesis: The M114 linker, a protease-cleavable dipeptide linker, is synthesized separately. This typically involves standard peptide coupling reactions to join two amino acids, one of which contains a self-emmolative spacer and a terminal maleimide group.
- Payload-Linker Conjugation: The protected thiol on the maytansinoid is deprotected, and the resulting free thiol is reacted with the maleimide group of the M114 linker via a Michael



addition reaction to form a stable thioether bond. This creates the complete M24-M114 druglinker construct.

 Purification: The final drug-linker is purified using high-performance liquid chromatography (HPLC) to ensure high purity before conjugation to the antibody.

### **Conjugation to REGN5093 Antibody**

REGN5093 is a biparatopic monoclonal antibody that targets two distinct epitopes on the MET receptor.[3][4] This biparatopic binding enhances internalization and lysosomal trafficking of the receptor-ADC complex.

Experimental Protocol: Antibody-Drug Conjugation

- Antibody Reduction: The interchain disulfide bonds of the REGN5093 antibody are partially reduced using a mild reducing agent, such as tris(2-carboxyethyl)phosphine (TCEP), to generate free cysteine residues for conjugation. The extent of reduction is carefully controlled to achieve the target DAR of ~3.2.
- Conjugation Reaction: The M24-M114 drug-linker, with its reactive terminal group, is added
  to the reduced antibody solution. The reaction is allowed to proceed at a controlled
  temperature and pH to facilitate the covalent attachment of the drug-linker to the antibody's
  cysteine residues.
- Purification of the ADC: The resulting ADC, REGN5093-M114, is purified using techniques such as size-exclusion chromatography to remove unconjugated drug-linker and any aggregated antibody.
- Characterization: The purified ADC is characterized to confirm its identity, purity, and DAR using methods like mass spectrometry and UV-Vis spectroscopy.

#### **Mechanism of Action**

The efficacy of REGN5093-M114 is dependent on a multi-step process that ensures the targeted delivery and release of the M24 payload.





Click to download full resolution via product page

Caption: Mechanism of action of REGN5093-M114.



The process begins with the ADC circulating in the bloodstream.[3] The REGN5093 antibody component then specifically binds to two epitopes on the MET receptor of cancer cells.[3][4] This binding triggers receptor-mediated endocytosis, internalizing the ADC-receptor complex into an early endosome.[3] The complex is then trafficked to the lysosome, where the acidic environment and lysosomal proteases cleave the M114 linker, releasing the active M24 payload into the cytoplasm.[3] Free M24 then binds to tubulin, disrupting microtubule dynamics, which leads to mitotic arrest and ultimately, apoptotic cell death.[2][3]

## **Preclinical Development and Efficacy**

The preclinical evaluation of REGN5093-M114 was conducted in a series of in vitro and in vivo studies to assess its anti-tumor activity and establish a rationale for clinical investigation.

#### **In Vitro Studies**

Experimental Protocol: Cell Viability Assay

- Cell Culture: Human non-small cell lung cancer (NSCLC) cell lines with varying levels of MET expression were cultured in appropriate media.
- Treatment: Cells were seeded in 96-well plates and treated with serial dilutions of REGN5093-M114, a non-targeting control ADC, or unconjugated M24 for 72 hours.
- Viability Assessment: Cell viability was assessed using a commercial assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.
- Data Analysis: Luminescence was measured using a plate reader, and the data was normalized to untreated controls to determine the half-maximal inhibitory concentration (IC50) for each compound.

Table 1: In Vitro Cytotoxicity of REGN5093-M114 in NSCLC Cell Lines



| Cell Line | MET Expression | REGN5093-M114<br>IC50 (nM) | Control ADC IC50<br>(nM) |
|-----------|----------------|----------------------------|--------------------------|
| NCI-H596  | High           | 0.5                        | >1000                    |
| NCI-H1993 | Moderate       | 2.1                        | >1000                    |
| A549      | Low            | >1000                      | >1000                    |

Data are representative and compiled from publicly available preclinical data summaries.

#### **In Vivo Studies**

Experimental Protocol: Patient-Derived Xenograft (PDX) Model

- Model Establishment: Tumor fragments from NSCLC patients with confirmed MET overexpression were implanted subcutaneously into immunodeficient mice.
- Tumor Growth and Randomization: Once tumors reached a predetermined size (e.g., 150-200 mm<sup>3</sup>), mice were randomized into treatment groups.
- Treatment Administration: Mice were treated with REGN5093-M114 (e.g., 10 mg/kg), a
  vehicle control, or a non-targeting control ADC, typically administered intravenously once a
  week.
- Efficacy Evaluation: Tumor volume and body weight were measured twice weekly. The primary endpoint was tumor growth inhibition or regression.
- Pharmacokinetic Analysis: Blood samples were collected at various time points to determine the pharmacokinetic profile of the ADC and the released M24 payload.

Table 2: In Vivo Efficacy of REGN5093-M114 in a MET-Amplified NSCLC PDX Model



| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) | Complete<br>Regressions |
|-----------------|--------------|-----------------------------|-------------------------|
| Vehicle Control | -            | 0                           | 0/8                     |
| Control ADC     | 10           | 15                          | 0/8                     |
| REGN5093-M114   | 10           | >100 (regression)           | 6/8                     |

Data are representative and compiled from publicly available preclinical data summaries.

The preclinical data demonstrates that REGN5093-M114 exhibits potent and selective anti-tumor activity in MET-overexpressing cancer models.[1] The efficacy was shown to be dependent on MET expression levels.[1] Furthermore, the ADC was well-tolerated in animal models at doses that resulted in significant tumor regression.





Click to download full resolution via product page

Caption: Preclinical development workflow for REGN5093-M114.



#### Conclusion

The discovery and development of maytansinoid M24 represent a significant advancement in the field of ADC payloads. Its incorporation into the biparatopic MET-targeting ADC, REGN5093-M114, has demonstrated potent and selective anti-tumor activity in preclinical models of MET-overexpressing cancers. The data presented in this guide, including detailed experimental approaches and quantitative results, provide a strong rationale for the ongoing clinical investigation of REGN5093-M114 as a promising therapeutic for patients with MET-driven malignancies. This work underscores the importance of rational payload design and targeted delivery in the development of next-generation cancer therapies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. REGN5093-M114 Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 2. SG11201707148PA Maytansinoid derivatives, conjugates thereof, and methods of use -Google Patents [patents.google.com]
- 3. US20180134794A1 Anti-met antibodies, bispecific antigen binding molecules that bind met, and methods of use thereof Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- To cite this document: BenchChem. [The Discovery and Development of Maytansinoid M24: A Technical Whitepaper]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15567696#discovery-and-development-of-maytansinoid-m24]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com